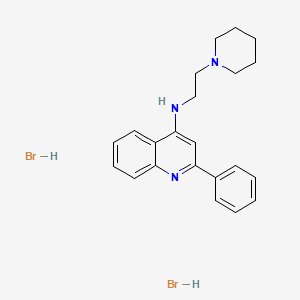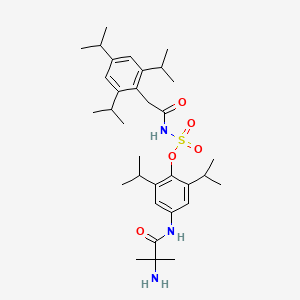![molecular formula C19H18Cl3N3O5S B11937746 4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including trichloromethyl, benzoylamino, thioureido, and benzoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid typically involves multiple steps:
-
Formation of the Benzoylamino Intermediate: : The initial step involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine to form the benzoylamino intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Trichloromethyl Group: : The next step involves the introduction of the trichloromethyl group through a chlorination reaction. This can be achieved using reagents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride.
-
Formation of the Thioureido Group: : The thioureido group is introduced by reacting the intermediate with thiourea under acidic or basic conditions.
-
Final Coupling with Benzoic Acid: : The final step involves coupling the intermediate with benzoic acid to form the desired compound. This step may require the use of a coupling agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the trichloromethyl group, converting it to a less chlorinated derivative or even to a methyl group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl and thioureido groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield less chlorinated derivatives, and substitution may yield various substituted thioureido or benzoic acid derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the benzoylamino and thioureido groups suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its structural features suggest that it may have activity against certain diseases or conditions, although further research is needed to confirm this.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to the materials or products in which it is used.
作用机制
The mechanism of action of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid is not well understood. its multiple functional groups suggest that it may interact with various molecular targets and pathways. For example, the benzoylamino group may interact with enzymes or receptors, while the thioureido group may form hydrogen bonds or other interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid methyl ester
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid ethyl ester
- 4-(3-(2,2,2-Trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid amide
Uniqueness
The uniqueness of 4-(3-(2,2,2-trichloro-1-(3,4-dimethoxybenzoylamino)-ethyl)-thioureido)-benzoic acid lies in its specific combination of functional groups. The presence of the trichloromethyl, benzoylamino, thioureido, and benzoic acid groups in a single molecule imparts unique chemical and physical properties that may not be present in similar compounds. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C19H18Cl3N3O5S |
|---|---|
分子量 |
506.8 g/mol |
IUPAC 名称 |
4-[[2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H18Cl3N3O5S/c1-29-13-8-5-11(9-14(13)30-2)15(26)24-17(19(20,21)22)25-18(31)23-12-6-3-10(4-7-12)16(27)28/h3-9,17H,1-2H3,(H,24,26)(H,27,28)(H2,23,25,31) |
InChI 键 |
YHBACVXJYUSIQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)




![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)



![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)


